

Unveiling the Molecular Targets of Phenyl-Isoxazole-Carboxamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *N-methyl-5-phenyl-3-isoxazolecarboxamide*

Cat. No.: B171521

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Introduction

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, N-aryl-isoxazole-carboxamide derivatives have emerged as a versatile pharmacophore, demonstrating a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. While specific target identification studies for **N-methyl-5-phenyl-3-isoxazolecarboxamide** are not extensively documented in publicly available literature, a wealth of information exists for the broader class of phenyl-isoxazole-carboxamide derivatives. This technical guide consolidates the existing research to provide a comprehensive overview of the identified molecular targets, the experimental methodologies employed for their discovery, and the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this chemical series for therapeutic applications.

Quantitative Biological Activity

The biological activity of various phenyl-isoxazole-carboxamide derivatives has been quantified across several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) and minimum inhibitory concentration (MIC) values, providing a comparative view of their potency against different biological targets and cell lines.

Table 1: Anticancer Activity of Phenyl-Isoxazole-Carboxamide Derivatives

Compound ID/Description	Cell Line	IC50 (μM)	Reference
Compound 2a (phenyl-isoxazole-carboxamide derivative)	HeLa	0.91	[1]
Hep3B	8.02	[1]	
Compound 2d (3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide)	Hep3B	~23 μg/ml	[2]
HeLa	15.48 μg/ml	[2]	
Compound 2e (3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide)	Hep3B	~23 μg/ml	[2]
Compound 3 (N-(4-chlorophenyl)-5-carboxamidyl isoxazole)	Colon 38	2.5 μg/mL	[3][4]
CT-26	2.5 μg/mL	[3][4]	
Akt Kinase	~5 μg/mL	[3]	
Various Phenyl-isoxazole-carboxamide derivatives	Hep3B	5.96–28.62	[1]
Hek293T	112.78–266.66	[1]	

Table 2: Cyclooxygenase (COX) Inhibition by Isoxazole-Carboxamide Derivatives

Compound ID	COX-1 IC50 (nM)	COX-2 IC50 (nM)	Selectivity Ratio (COX-1/COX-2)	Reference
A13	64	13	4.63	[5]

Table 3: Antitubercular and Antimicrobial Activity of Isoxazole-Carboxamide Derivatives

Compound ID	Organism	MIC	Reference
Compounds 9, 13, 19, 20	Mycobacterium tuberculosis H37Rv	6.25 µM	[6]
Compounds 10, 14	Mycobacterium tuberculosis H37Rv	3.125 µM	[6]
Compounds 15, 17	Mycobacterium tuberculosis H37Rv	12.5 µM	[6]
Compound A8	Pseudomonas aeruginosa	2 mg/ml	[5]
Klebsiella pneumonia	2 mg/ml	[5]	
Candida albicans	2 mg/ml	[5]	

Experimental Protocols

The identification of the biological targets and the evaluation of the activity of phenyl-isoxazole-carboxamide derivatives have been accomplished through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assays

- Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).

- General Protocol (MTS Assay):
 - Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
 - Compound Treatment: The synthesized isoxazole-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
 - Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
 - MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
 - Incubation and Absorbance Reading: After a further incubation period, the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
 - Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Signaling Pathway Interrogation

- Objective: To detect specific proteins in a cell lysate and to determine their expression levels, including post-translational modifications like phosphorylation. This is crucial for elucidating the mechanism of action.
- General Protocol:
 - Cell Lysis: Cells treated with the test compound and control cells are harvested and lysed to extract total protein.
 - Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated STAT3, Akt).
- Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the protein expression level.

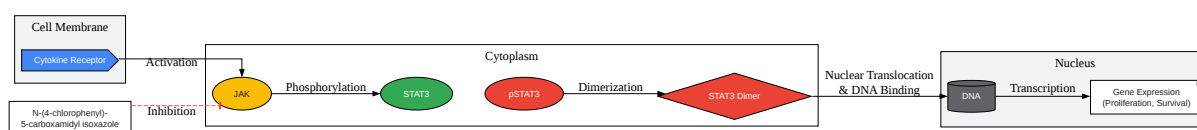
In Vitro COX Inhibition Assay

- Objective: To measure the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
- General Protocol:
 - Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared.
 - Compound Incubation: The test compounds are pre-incubated with the COX enzymes for a specific time.
 - Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
 - Detection: The product of the reaction (e.g., prostaglandin E2) is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

- Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for representing complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate key findings and methodologies related to phenyl-isoxazole-carboxamide derivatives.



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Inhibition of the JAK/STAT3 signaling pathway by a phenyl-isoxazole-carboxamide derivative.



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A generalized workflow for the identification of molecular targets of bioactive compounds.

Conclusion

The phenyl-isoxazole-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily focused on anticancer and anti-inflammatory activities, point towards the modulation of key signaling pathways, including the JAK/STAT and Akt pathways, as well as the inhibition of enzymes like COX. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to build upon, enabling further exploration of this chemical class and the precise identification of their molecular targets. Future studies employing advanced target deconvolution techniques will be instrumental in fully elucidating the mechanisms of action of these versatile compounds and unlocking their full therapeutic potential.

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